N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
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Overview
Description
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring is formed by the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide.
Introduction of Phenoxymethyl Group: The phenoxymethyl group is introduced through nucleophilic substitution reactions involving phenol derivatives.
Attachment of Triazinylsulfanyl Group: The triazinylsulfanyl group is attached via nucleophilic substitution reactions involving triazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazine ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the phenoxymethyl and triazinylsulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Phenol derivatives, triazine derivatives.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups .
Scientific Research Applications
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Protein Tyrosine Phosphatase Epsilon Inhibition: The compound has been identified as a novel inhibitor of protein tyrosine phosphatase epsilon, which plays a central role in controlling the differentiation and function of osteoclasts.
Molecular Pathways: By inhibiting protein tyrosine phosphatase epsilon, the compound can modulate signaling pathways involved in bone resorption and osteoclast activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N 5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine .
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol .
Uniqueness
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide stands out due to its unique combination of the thiadiazole and triazine rings, which confer distinct biological activities and chemical reactivity. Its ability to inhibit protein tyrosine phosphatase epsilon specifically highlights its potential in treating bone-related diseases .
Properties
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2S2/c27-17(13-29-19-21-11-16(23-25-19)14-7-3-1-4-8-14)22-20-26-24-18(30-20)12-28-15-9-5-2-6-10-15/h1-11H,12-13H2,(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNYSICCRGZVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=NN=C(S3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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